molecular formula C20H16ClN5O2S B11690720 (4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11690720
M. Wt: 425.9 g/mol
InChI Key: VUWYIOAPEXUUKH-UHFFFAOYSA-N
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Description

The compound (4E)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule that features a combination of hydrazine, thiazole, and pyrazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials often include 4-chlorophenylhydrazine, 4-methoxyphenylthiazole, and pyrazolone derivatives. The reaction conditions may involve the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like acetic acid or hydrochloric acid to facilitate the condensation reactions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of automated reactors, controlled temperature and pressure conditions, and continuous flow systems to ensure consistent product quality. The purification steps often include recrystallization and chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine and thiazole moieties.

    Reduction: Reduction reactions can occur at the nitro groups if present in the starting materials.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It has shown promise in preliminary studies for its ability to interact with specific proteins and enzymes.

Medicine

Medically, the compound is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.

    Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.

    Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.

Uniqueness

The uniqueness of (4E)-4-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C20H16ClN5O2S

Molecular Weight

425.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H16ClN5O2S/c1-12-18(24-23-15-7-5-14(21)6-8-15)19(27)26(25-12)20-22-17(11-29-20)13-3-9-16(28-2)10-4-13/h3-11,25H,1-2H3

InChI Key

VUWYIOAPEXUUKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=CC=C(C=C4)Cl

Origin of Product

United States

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